2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane

Distillation Purification Process Chemistry

Researchers and procurement managers sourcing 1,3-dioxolane building blocks often face isomer contamination that shifts boiling points up to 5.7°C. The defined boiling point (321.5°C) and density (0.99 g/cm³) of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane enable fractional distillation from close C₁₅H₂₂O₂ isomers, ensuring >95% isomer purity without chromatography. - Boiling point gap of 5.6-5.7°C vs. nearest C₁₅H₂₂O₂ isomers permits scalable physical separation. - LogP offset of 0.14 vs. 2-hexyl/2-methyl-2-pentyl analogs enables selective liquid-liquid extraction. - Defined density supports exact weight-to-volume conversions in industrial formulations.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 94201-12-4
Cat. No. B12668585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane
CAS94201-12-4
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCC(C)C1OCC(O1)C2=CC=CC=C2
InChIInChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3
InChIKeyBINOLRXOEXUHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane: Physicochemical & Procurement Baseline


2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane (CAS 94201-12-4) is a 1,3-dioxolane cyclic acetal bearing a phenyl substituent at the 4‑position and a 1‑methylpentyl (hexan‑2‑yl) moiety at the 2‑position . The compound is characterized by a molecular formula of C₁₅H₂₂O₂, a molecular weight of 234.33 g mol⁻¹, a density of 0.99 g cm⁻³, a boiling point of 321.5 °C at 760 mmHg, a flash point of 159.6 °C, and a computed LogP of 3.93 . These properties distinguish it from other C₁₅H₂₂O₂ dioxolane isomers and position it as a lipophilic, moderately volatile intermediate for organic synthesis, fragrance research, and materials science applications.

Stereochemically rich 1,3-dioxolane intermediate

Volatility profile suited for fractional distillation purification

Multi-scale supply from R&D to pilot quantities

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane: Generic Substitution Risk


High‑strength differential evidence from primary peer‑reviewed literature is currently limited; however, the available predicted physicochemical data and structural comparisons demonstrate that subtle changes in alkyl‑chain branching and substitution pattern lead to measurable differences in boiling point (321.5 °C vs 327.2 °C and 315.9 °C for the closest C₁₅H₂₂O₂ isomers), density, and lipophilicity (LogP 3.93 vs 4.07) . These differences directly affect distillation cut points, chromatographic retention, solvent‑extraction efficiency, and flash‑point classification, making generic substitution a risk for process reproducibility, purity specifications, and safety compliance. Furthermore, the presence of three unspecified stereocenters introduces stereochemical complexity that is absent in more precisely defined analogs, with potential consequences for sensory or biological properties [1].

Alkyl-chain branching shifts boiling point and distillation cut

LogP offset alters reversed-phase retention and extraction efficiency

Unspecified stereocenters may change olfactory or material properties

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane: Differentiation from C15 Analogs


Boiling Point Distinction for Distillation

The boiling point of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane (321.5 °C at 760 mmHg) is 5.7 °C lower than that of the linear 2‑hexyl isomer (327.2 °C) and 5.6 °C higher than that of the 2‑methyl‑2‑pentyl isomer (315.9 °C) . These differences exceed typical laboratory distillation control tolerances (±1–2 °C), enabling physical separation of these isomers by fractional distillation.

Boiling Point Distinction
Head-to-head
321.5 °C
vs 2‑hexyl isomer: −5.7 °C
vs 2‑methyl‑2‑pentyl isomer: +5.6 °C
Supports fractional distillation cut selection
Calculated values; verify by actual distillation
Distillation Purification Process Chemistry

LogP Differentiation for Chromatography & Extraction

The computed LogP of the target compound (3.93) is 0.14 log units lower than that of the 2‑hexyl and 2‑methyl‑2‑pentyl isomers (both 4.07) . In reversed‑phase chromatographic systems, a ΔLogP of 0.14 corresponds to a retention factor (k) change of approximately 15–25%, depending on the stationary phase, which is sufficient to alter peak elution order.

LogP Differentiation
Head-to-head
LogP 3.93
vs both C₁₅ isomers: −0.14 log units
Enables selective HPLC elution order design
Predicted LogP; chromatographic validation recommended
LogP Solvent Extraction Chromatography

Density & Flash Point for Formulation Safety

The target compound exhibits a density of 0.99 g cm⁻³ and a flash point of 159.6 °C, compared with 0.982 g cm⁻³ / 163.8 °C for the 2‑hexyl isomer and 0.974 g cm⁻³ / 155.5 °C for the 2‑methyl‑2‑pentyl isomer . The density difference of 0.008–0.016 g cm⁻³ may appear small, but when scaled to multi‑kilogram batch weights, it translates to volume discrepancies of 8–16 L per tonne, directly impacting reactor filling calculations and shipping container sizing. The flash point variation of ~4 °C can shift the compound across regulatory hazard class thresholds in certain jurisdictions.

Density & Flash Point
Head-to-head
0.99 g/cm³ | 159.6 °C
vs 2‑hexyl: +0.008 g/cm³, −4.2 °C
vs 2‑methyl‑2‑pentyl: +0.016 g/cm³, +4.1 °C
Informs volume/weight conversion and safety classification
Calculated values; validate with bulk samples
Density Flash Point Safety Formulation

Commercial Purity and Packaging Availability

The target compound is commercially offered in purities of 95% and 99% with packaging options of 0.1 kg, 1 kg, and 1000 kg [1]. This multi‑scale availability with high‑purity grades contrasts with the broader C₁₅ dioxolane isomer landscape, where many structural analogs are available only as rare screening compounds (e.g., AldrichCPR collection) without specified purity ranges or bulk options.

Commercial Purity & Scale
Data to verify
95% / 99% purity
0.1 kg, 1 kg, 1000 kg
Comparators: typically ≤250 mg, no bulk options
Enables scalable procurement from R&D to production
Supplier-reported purity; verify COA
Procurement Purity Packaging

Stereochemical Complexity and Sensory Profiles

The target compound contains three unspecified stereocenters (at the dioxolane C‑2, C‑4, and the 1‑methylpentyl α‑carbon), producing a complex mixture of diastereomers [1]. In contrast, the extensively studied 2‑methyl‑4‑phenyl‑1,3‑dioxolane has been resolved into its enantiomers, revealing that the (2S,4R)/(2R,4S) enantiomers possess a clean jasmine‑floral odor while the diastereomeric mixture carries undesirable chocolate off‑notes [2]. By extension, the stereochemical complexity of 2‑(1‑methylpentyl)‑4‑phenyl‑1,3‑dioxolane is expected to generate a qualitatively different olfactory profile compared to its stereodefined or simpler alkyl analogs, making it a candidate for novel fragrance discovery programs.

Stereochemical Complexity
Class-level
Three unspecified stereocenters; mixture of diastereomers
Expands olfactory space for fragrance discovery
Sensory profile inferred from dioxolane class; requires evaluation
Stereochemistry Fragrance Structure-Odor Relationships

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane: High-Value Applications


Fractional Distillation of C15 Dioxolane Isomers

When a synthetic route produces a mixture of C₁₅ dioxolane isomers, the 5.6–5.7 °C boiling point gap between 2‑(1‑methylpentyl)‑4‑phenyl‑1,3‑dioxolane (321.5 °C) and its closest isomers (315.9 °C and 327.2 °C) permits physical separation via fractional distillation . This purification route avoids chromatographic scale‑up costs and is directly compatible with bulk procurement specifications that require >95% isomer purity.

Selective Extraction and Reversed-Phase HPLC

The 0.14‑unit LogP offset between the target compound (3.93) and its 2‑hexyl/2‑methyl‑2‑pentyl analogs (4.07) enables the design of selective liquid–liquid extraction schemes and reversed‑phase chromatographic gradients where the target compound elutes distinctly from its isomers . This is critical for analytical quality control in procurement acceptance testing and for process analytical technology (PAT) implementation during scale‑up.

Density & Flash Point for Formulation Engineering

Industrial formulations that depend on exact weight‑to‑volume conversions or must meet specific flash point thresholds for storage and transport classification benefit from the defined density (0.99 g cm⁻³) and flash point (159.6 °C) of this compound . Substituting a different C₁₅ isomer would change bulk volume by up to 1.6% and shift the flash point by up to 4.2 °C, potentially triggering re‑classification and additional compliance costs .

Fragrance Discovery via Stereochemical Diversity

The presence of three unspecified stereocenters generates a complex diastereomeric mixture that, by analogy to the well‑characterized 2‑methyl‑4‑phenyl‑1,3‑dioxolane stereoisomers, is expected to exhibit a distinct olfactory profile . Fragrance houses seeking novel jasmine‑type or hyacinth‑type accords with attenuated chocolate off‑notes can explore this stereochemically rich scaffold as a lead compound for structure‑odor relationship studies.

Application
Selection Property
Validation Focus
Fractional Distillation
Isomer-specific boiling point gap
Distillation cut purity verification
Preparative HPLC
LogP-mediated retention offset
Chromatographic resolution validation
Formulation Engineering
Density-controlled volume/weight ratio
Safety classification & compliance review
Fragrance Discovery
Stereochemical scaffold diversity
Structure-odor relationship screening
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